Tifluadom hydrochloride (R-) is a novel compound classified as a benzodiazepine derivative, notable for its unique pharmacological profile. Unlike traditional benzodiazepines, which primarily act on the gamma-aminobutyric acid A receptor, Tifluadom hydrochloride selectively agonizes the kappa-opioid receptor. This selectivity endows it with distinct therapeutic potentials, particularly in analgesia and appetite stimulation, while minimizing the common side effects associated with GABAergic drugs. Its structure is characterized by a complex arrangement of aromatic rings and functional groups, contributing to its biological activity.
The compound is derived from the synthesis of specific chemical precursors, primarily involving the reaction of 5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-ylmethylamine with thiophene-3-carboxylic acid chloride. This compound falls under the category of kappa-opioid receptor agonists, which are being studied for their potential in pain management without the high abuse potential typically associated with mu-opioid receptor agonists.
The synthesis of Tifluadom hydrochloride involves several key steps:
This method allows for efficient production while maintaining the integrity of the compound's structure.
Tifluadom hydrochloride has a molecular formula of and a molar mass of approximately . The IUPAC name is N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide.
Key structural features include:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | |
IUPAC Name | N-[[5-(2-fluorophenyl)-... |
Appearance | Solid powder |
Solubility | Soluble in dimethyl sulfoxide |
Tifluadom hydrochloride can undergo various chemical reactions:
These reactions are crucial for modifying the compound for further research or therapeutic applications.
Tifluadom hydrochloride acts primarily through selective binding to the kappa-opioid receptor. This interaction triggers intracellular signaling pathways that lead to its analgesic effects. Unlike traditional opioids that primarily target mu-opioid receptors, Tifluadom's action on kappa receptors results in reduced euphoria and potentially lower abuse liability. The mechanism involves:
Tifluadom hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings.
Tifluadom hydrochloride has several applications in scientific research:
These applications highlight Tifluadom's potential as a significant compound in both pharmacological research and therapeutic development.
Tifluadom hydrochloride (R)-enantiomer is a benzodiazepine derivative with a unique pharmacological profile defined by its highly selective agonism at the kappa-opioid receptor (KOR). Unlike classical benzodiazepines, it exhibits no activity at GABAA receptors, instead binding with nanomolar affinity to KOR [1]. This selectivity arises from its distinct molecular interactions within the KOR binding pocket. The fluorophenyl and thiophene-carboxamide moieties facilitate hydrophobic contacts with transmembrane helices 6 and 7 of KOR, while its benzodiazepine core adopts a conformation sterically incompatible with mu-opioid (MOR) or delta-opioid (DOR) receptor binding pockets [1] [3].
The critical structural determinant of KOR selectivity is the spatial orientation of the thiophene-3-carboxamide group in tifluadom. Molecular modeling studies indicate this group forms hydrogen bonds with residues in KOR’s extracellular loop 2 (EL2), a region exhibiting lower sequence homology with MOR/DOR. Additionally, the (R)-enantiomer’s methylamino group engages in a salt bridge with Asp138 in KOR’s transmembrane domain 3 (TMD3)—a residue conserved in MOR/DOR but differentially accessible due to distinct binding pocket conformations [3]. The fluorophenyl substituent further enhances selectivity by occupying a KOR-specific hydrophobic subpocket absent in MOR [1].
Tifluadom’s KOR agonism preferentially activates Gi/o-protein signaling over β-arrestin-2 recruitment. In vitro studies demonstrate it potently inhibits adenylyl cyclase (IC50 = 3.2 nM) and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, mediating acute analgesic and diuretic effects [1] [3]. Conversely, it exhibits weak β-arrestin-2 recruitment (EC50 >100 nM), correlating with reduced dysphoria and sedation compared to balanced KOR agonists like U-50488 [3]. This functional selectivity ("biased agonism") arises from ligand-stabilized receptor conformations that sterically hinder phosphorylation of KOR’s C-terminal tail by GRK3, a prerequisite for β-arrestin-2 binding [3].
Table 1: Signaling Pathway Activation by (R)-Tifluadom
Signaling Pathway | Assay System | Potency (EC50 or IC50) | Max. Efficacy (% vs. Salvinorin A) |
---|---|---|---|
Gi/o Protein Activation | cAMP Inhibition (HEK293-hKOR) | 3.2 nM | 98% |
GIRK Channel Activation | Xenopus Oocyte Electrophysiology | 5.7 nM | 95% |
β-Arrestin-2 Recruitment | Tango β-arrestin Assay | 142 nM | 42% |
The pharmacological activity of tifluadom is highly stereospecific, with the (R)-enantiomer exhibiting ≥100-fold greater potency at KOR than the (S)-enantiomer. Diuresis studies in rats reveal an ED50 of 0.05 mg/kg for subcutaneous (R)-tifluadom versus 5.0 mg/kg for the (S)-form [2]. Analgesia assays similarly demonstrate near-complete loss of efficacy in the (S)-enantiomer [1].
The chiral center at the benzodiazepine C2 position dictates enantiomer affinity. (R)-tifluadom adopts a conformation where the thiophene-carboxamide projects into KOR’s "message" subpocket, forming optimal van der Waals contacts with Val118 and Trp287. In contrast, the (S)-enantiomer’s carboxamide group sterically clashes with Ile294, reducing binding affinity by ~100-fold [1] [3]. Functional assays confirm this binding disparity translates to efficacy differences: (R)-tifluadom fully activates G-protein signaling (Emax = 95–98%), while (S)-tifluadom acts as a weak partial agonist (Emax = 15–20%) [1] [2].
Table 2: Enantiomer Comparison of Pharmacological Parameters
Parameter | (R)-Tifluadom | (S)-Tifluadom | Ratio (R/S) |
---|---|---|---|
KOR Binding Affinity (Ki) | 0.8 nM | 85 nM | 106 |
Diuretic ED50 (rat, s.c.) | 0.05 mg/kg | 5.0 mg/kg | 100 |
Analgesic ED50 (tail flick, rat) | 0.1 mg/kg | >10 mg/kg | >100 |
G-Protein Activation (EC50) | 3.2 nM | 310 nM | 97 |
Unlike conventional 1,4-benzodiazepines (e.g., diazepam, chlordiazepoxide), tifluadom exhibits no detectable affinity (IC50 >10 μM) for GABAA receptors [1] [4]. This divergence stems from structural modifications at N1 and C3 positions:
Electrophysiology studies confirm no potentiation of GABA-evoked currents by tifluadom at concentrations ≤10 μM, contrasting with midazolam’s significant potentiation at 0.1 μM [1] [5]. This unique profile enables KOR-selective effects without sedation or anxiolysis typical of GABAA-active benzodiazepines.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9